7-(4-isobutyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
This compound belongs to the pyrazolo[4,3-c]pyridin-3-one class of heterocyclic molecules, characterized by a fused pyrazole-pyridine core. Key structural features include:
- Pyrazolo[4,3-c]pyridin-3-one core: This bicyclic system provides a rigid scaffold for intermolecular interactions, often exploited in drug design for kinase inhibition or receptor modulation.
- 7-position substitution: A piperazine ring linked via a carbonyl group to the core. The piperazine is further modified with an isobutyryl group (4-isobutyrylpiperazine-1-carbonyl), introducing steric bulk and lipophilicity.
- 5-methyl and 2-phenyl groups: These substituents enhance metabolic stability and influence binding affinity through hydrophobic interactions .
Properties
IUPAC Name |
5-methyl-7-[4-(2-methylpropanoyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15(2)20(28)25-9-11-26(12-10-25)21(29)17-13-24(3)14-18-19(17)23-27(22(18)30)16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIVUVNUBQPJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-isobutyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a pyrazolo[4,3-c]pyridine derivative that has garnered attention for its potential biological activities. Pyrazole derivatives, in general, are known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities. This article focuses on the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 313.40 g/mol. Its structure includes a pyrazolo[4,3-c]pyridine core substituted with an isobutyrylpiperazine moiety and a phenyl group, which may contribute to its biological properties.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with pyrazole compounds, emphasizing their role in medicinal chemistry. The following sections detail specific biological activities observed for 7-(4-isobutyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one.
1. Antimicrobial Activity
Several studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, research has shown that modifications in the pyrazole structure can enhance antibacterial activity against various pathogens. The activity of this compound was assessed against strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable effectiveness compared to standard antibiotics like ampicillin .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been widely documented. Compounds within this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This compound's structural features may allow it to modulate inflammatory pathways effectively, although specific data on its COX inhibition remains to be fully elucidated.
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of related pyrazole compounds:
Scientific Research Applications
Scientific Research Applications of 1-Bromo-3-iodo-2-(trifluoromethyl)benzene
1-Bromo-3-iodo-2-(trifluoromethyl)benzene is a chemical compound with diverse applications in scientific research, primarily due to its unique structure featuring bromine and iodine atoms along with a trifluoromethyl group on a benzene ring. This combination of substituents provides distinct reactivity patterns, making it valuable in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Bromo-3-iodo-2-(trifluoromethyl)benzene can be synthesized through several methods, commonly involving the halogenation of 2-(trifluoromethyl)benzene. The process typically includes the subsequent introduction of an iodine atom using iodine (I₂) and an oxidizing agent like nitric acid (HNO₃) or hydrogen peroxide (H₂O₂).
Industrial Production Methods:
Industrial production may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
1-Bromo-3-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions:
- Substitution Reactions: The bromine or iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
- Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts and boronic acids.
- Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
The mechanism of action depends on the specific reaction it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.
Applications in Scientific Research
1-Bromo-3-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
- Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
- Biology: It is employed in the synthesis of bioactive compounds and pharmaceuticals.
- Medicine: It is utilized in the development of diagnostic agents and therapeutic drugs.
- Industry: It is applied in the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Substituent at 7-position | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 7-(4-Isobutyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | 4-Isobutyrylpiperazine-1-carbonyl | C₂₇H₂₉N₅O₃ | 479.56 | Moderate lipophilicity; balanced steric bulk from isobutyryl group |
| 5-Isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | 4-(2-Propylpentanoyl)piperazine-1-carbonyl | C₂₈H₃₇N₅O₃ | 491.6 | Increased lipophilicity and steric hindrance due to branched alkyl chain |
| 5-Methyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | 4-(m-Tolylacetyl)piperazine-1-carbonyl | C₂₇H₂₇N₅O₃ | 469.5 | Aromatic acetyl group enhances π-π stacking potential |
| Ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate | Ethyl piperazine-1-carboxylate | C₂₁H₂₃N₅O₄ | 409.4 | Polar carboxylate group improves aqueous solubility |
Key Observations:
The ethyl carboxylate derivative (logP ~1.2) prioritizes solubility, making it suitable for intravenous formulations .
Steric and Electronic Modifications: Aromatic substituents (e.g., m-tolylacetyl) may improve target binding via π-π interactions, as seen in kinase inhibitors . Branched alkyl chains (e.g., 2-propylpentanoyl) introduce steric hindrance, which could reduce off-target interactions but may limit binding pocket accessibility .
Metabolic Stability :
- Methyl and phenyl groups at the 5- and 2-positions, respectively, are conserved across analogues, suggesting their critical role in resisting oxidative metabolism .
Analogues with Divergent Cores
Pyrazolo[3,4-d]pyrimidin-4-ones
- Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine ().
- Comparison: The pyrimidinone core replaces the pyridine ring, altering hydrogen-bonding patterns. This structural shift is associated with enhanced adenosine receptor affinity but reduced kinase inhibition .
Pyrazolo[3,4-b]pyridin-6-ones
- Example: 4-Aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one ().
- Comparison : The pyridin-6-one core lacks the fused pyridine nitrogen, reducing polarity. Such compounds exhibit stronger antibacterial activity but lower CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
